molecular formula C12H13F3O3 B6293736 Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate CAS No. 1401511-01-0

Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate

Cat. No.: B6293736
CAS No.: 1401511-01-0
M. Wt: 262.22 g/mol
InChI Key: VDEAVQAJEBGMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C12H13F3O3 and a molecular weight of 262.23 g/mol . It is a benzoate ester characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate typically involves the esterification of 4-isopropoxy-3-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The isopropoxy group may contribute to the compound’s binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the isopropoxy group.

    Methyl 3-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.

    Methyl 4-isopropoxybenzoate: Similar structure but lacks the trifluoromethyl group.

Uniqueness

Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate is unique due to the combination of the trifluoromethyl and isopropoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

methyl 4-propan-2-yloxy-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-7(2)18-10-5-4-8(11(16)17-3)6-9(10)12(13,14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEAVQAJEBGMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.